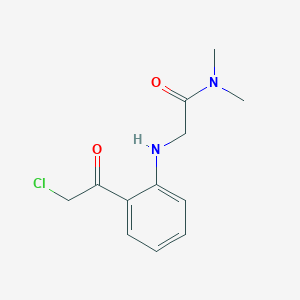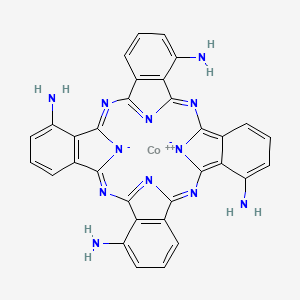
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is known for its unique structure, which includes a central cobalt ion coordinated to a phthalocyanine ligand with four amino groups at positions 1, 8, 15, and 22. The presence of these amino groups enhances the compound’s reactivity and makes it suitable for various applications in catalysis, sensing, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalonitrile derivatives under specific conditions. One common method includes the cyclotetramerization of 3-nitrophthalonitrile in the presence of cobalt(II) chloride, followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) derivatives.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states under specific conditions.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce various functionalized phthalocyanines .
科学的研究の応用
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes
Biology: The compound’s ability to interact with biological molecules makes it useful in biosensing and imaging applications
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors
作用機序
The mechanism by which Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine exerts its effects involves the coordination of the central cobalt ion with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The amino groups enhance the compound’s reactivity by providing additional sites for interaction with substrates .
類似化合物との比較
Similar Compounds
Cobalt(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications
Iron(II) phthalocyanine: Similar structure but with an iron center, leading to different catalytic properties
Copper(II) phthalocyanine: Another similar compound with copper as the central metal ion
Uniqueness
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
特性
分子式 |
C32H20CoN12 |
|---|---|
分子量 |
631.5 g/mol |
IUPAC名 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-17-9-1-5-13-21(17)29-37-25(13)41-30-22-14(6-2-10-18(22)34)27(38-30)43-32-24-16(8-4-12-20(24)36)28(40-32)44-31-23-15(26(39-31)42-29)7-3-11-19(23)35;/h1-12H,33-36H2;/q-2;+2 |
InChIキー |
XLECLFZYEKNRIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC=C9N.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
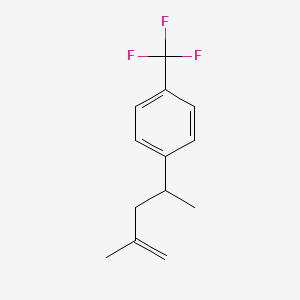
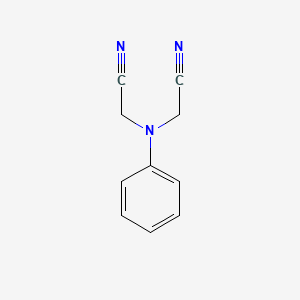

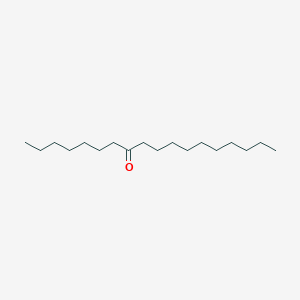
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
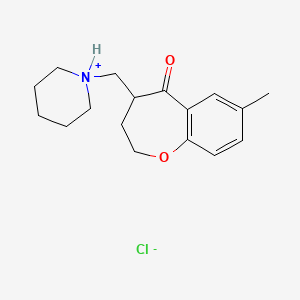
![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

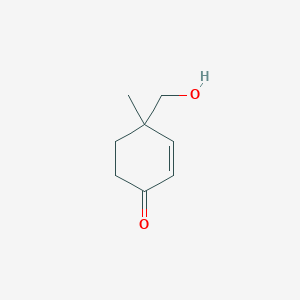

![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

